2-(4-Methylphenyl)propionyl chloride
Overview
Description
2-(4-Methylphenyl)propionyl chloride is an organic compound with the molecular formula C10H11ClO. It is also known as benzeneacetyl chloride, α,4-dimethyl-. This compound is a derivative of propionic acid and is characterized by the presence of a 4-methylphenyl group attached to the propionyl chloride moiety. It is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)propionyl chloride typically involves the chlorination of 2-(4-Methylphenyl)propionic acid. The process begins with the preparation of 2-(4-Methylphenyl)propionic acid from para-xylene through a series of reactions, including chlorination, nitrilation, methylation, and hydrolysis acidification . The final step involves the reaction of 2-(4-Methylphenyl)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to minimize waste and environmental impact, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)propionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-Methylphenyl)propionic acid and hydrochloric acid.
Reduction: It can be reduced to 2-(4-Methylphenyl)propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of 2-(4-Methylphenyl)propionic acid.
Oxalyl Chloride (COCl)2: An alternative reagent for chlorination.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of this compound to 2-(4-Methylphenyl)propanol.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
2-(4-Methylphenyl)propionic acid: Formed by hydrolysis.
2-(4-Methylphenyl)propanol: Formed by reduction.
Scientific Research Applications
2-(4-Methylphenyl)propionyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)propionyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propionic acid: The parent compound from which 2-(4-Methylphenyl)propionyl chloride is derived.
4-Methylpropiophenone: A related compound used in organic synthesis.
2-(4-Methylphenyl)propanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its reactivity as an acylating agent, making it valuable in the synthesis of a wide range of organic compounds. Its ability to undergo various chemical reactions, including substitution, hydrolysis, and reduction, further enhances its versatility in scientific research and industrial applications .
Biological Activity
2-(4-Methylphenyl)propionyl chloride, also known as 4-Methylphenyl-2-propionyl chloride, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its unique structure allows for diverse biological activities, which are critical in drug discovery and development. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.68 g/mol. The compound features a propionyl group attached to a para-methylphenyl moiety, which contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, particularly those involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.
- Pharmacological Applications : Its derivatives have shown promise in drug formulation, particularly in targeting specific receptors or enzymes.
The mechanism of action for this compound primarily involves its interaction with nucleophiles due to the presence of the acyl chloride functional group. This interaction can lead to the formation of various products through nucleophilic substitution reactions, which may modify enzyme activities or receptor functions.
Table 1: Biological Activities of this compound
Activity Type | Description | References |
---|---|---|
Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |
Antimicrobial | Exhibits activity against E. coli and S. aureus | |
Anticancer Potential | Shows cytotoxic effects on cancer cell lines |
Table 2: Comparison with Similar Compounds
Compound | Molecular Formula | Biological Activity |
---|---|---|
This compound | Enzyme inhibition, antimicrobial | |
2-(Phenyl)propionyl chloride | Limited enzyme interaction | |
2-(4-Chlorophenyl)propionyl chloride | Enhanced antimicrobial activity |
Case Studies
- Enzyme Interaction Study : A study investigated the inhibition of cytochrome P450 enzymes by this compound. The results indicated a significant reduction in enzyme activity, suggesting potential applications in drug metabolism modulation.
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties revealed that derivatives of this compound were effective against various strains of bacteria, including E. coli and S. aureus, showcasing its potential as an antibacterial agent.
- Cytotoxicity Assessment : A cytotoxicity assay performed on cancer cell lines demonstrated that the compound exhibits selective toxicity, making it a candidate for further investigation in cancer therapy.
Properties
IUPAC Name |
2-(4-methylphenyl)propanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJJIJBOWHEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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